Dichloropalladium;2-pyridin-2-ylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

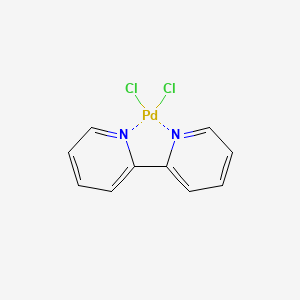

Dichloropalladium;2-pyridin-2-ylpyridine is a coordination compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound consists of a palladium center coordinated to two chlorine atoms and a bidentate ligand, 2-pyridin-2-ylpyridine. The presence of the palladium center imparts unique catalytic properties, making it valuable in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloropalladium;2-pyridin-2-ylpyridine can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with 2-pyridin-2-ylpyridine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired complex in good to excellent yields. The reaction can be represented as follows:

PdCl2+2-pyridin-2-ylpyridine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent choice, reaction time, and temperature are carefully controlled to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions

Dichloropalladium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.

Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.

Substitution: The chlorine atoms in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions often require specific conditions, such as elevated temperatures or pressures.

Substitution: Ligand exchange reactions can be facilitated by using various ligands, such as phosphines or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in new coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dichloropalladium;2-pyridin-2-ylpyridine is primarily utilized as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Key reactions include:

- Suzuki Coupling : Involves the coupling of aryl halides with organoboron compounds to form biaryl compounds.

- Heck Reaction : Facilitates the coupling of alkenes with aryl halides.

- Sonogashira Coupling : Enables the formation of alkynes through the reaction of aryl halides with terminal alkynes.

The effectiveness of this palladium complex in these reactions is attributed to its ability to activate halide bonds, allowing nucleophilic attacks by organometallic reagents.

Electrocatalysis

Recent studies have highlighted its role in electrocatalysis, particularly in the conversion of CO₂ into synthesis gas (a mixture of CO and H₂). This application is crucial for developing sustainable energy solutions and reducing carbon emissions. The compound has shown promising electrocatalytic activity under acidic conditions, making it a candidate for future research in carbon capture and utilization technologies .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis through DNA damage pathways and reactive oxygen species generation. Notable findings include:

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| MCF-7 | 12.5 | Sulforhodamine B (SRB) |

| MDA-MB-231 | 10.0 | Sulforhodamine B (SRB) |

These results suggest that this compound could be further developed as a therapeutic agent for cancer treatment .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The DPPH free radical scavenging assay demonstrated significant antioxidant activity, indicating its potential role in mitigating oxidative stress within biological systems.

Mechanistic Insights

The mechanism of action for this compound involves coordination with various ligands and facilitating the formation and breaking of chemical bonds. Studies have shown that variations in ligand structure can influence the reactivity and selectivity of this palladium complex, making it a subject of interest for further mechanistic studies .

In Vivo Studies

Recent animal model studies have transitioned from in vitro assessments to evaluate the therapeutic potential of this compound. These studies reported a reduction in tumor size and improved survival rates compared to control groups when treated with this compound.

Mechanistic Investigations

Investigations into the molecular mechanisms revealed that palladium complexes induce apoptosis in cancer cells through pathways involving DNA damage and oxidative stress. Such insights are critical for understanding how these compounds can be optimized for therapeutic applications .

Wirkmechanismus

The mechanism by which Dichloropalladium;2-pyridin-2-ylpyridine exerts its effects is primarily through its catalytic activity. The palladium center can coordinate with various substrates, facilitating their transformation through different catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dichloropalladium;2,2’-bipyridine

- Dichloropalladium;1,10-phenanthroline

- Dichloropalladium;4,4’-dimethyl-2,2’-bipyridine

Uniqueness

Dichloropalladium;2-pyridin-2-ylpyridine is unique due to the specific coordination environment provided by the 2-pyridin-2-ylpyridine ligand. This ligand imparts distinct electronic and steric properties to the complex, influencing its reactivity and selectivity in catalytic processes. Compared to similar compounds, this compound may exhibit different catalytic efficiencies and selectivities, making it valuable for specific applications.

Eigenschaften

IUPAC Name |

dichloropalladium;2-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNARLQNCCGPQU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.